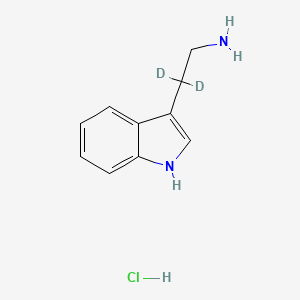
TRYPTAMINE-beta,beta-D2 HCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRYPTAMINE-beta,beta-D2 HCL: is a deuterated form of tryptamine, a naturally occurring monoamine alkaloid. Tryptamine and its derivatives are known for their significant roles in biochemistry and pharmacology, particularly as neurotransmitters and psychoactive substances. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TRYPTAMINE-beta,beta-D2 HCL typically involves the enzymatic decarboxylation of L-tryptophan in a deuterated medium. This process is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the incorporation of deuterium atoms into the tryptamine molecule . The reaction is carried out in a deuterated buffer solution, such as deuterated Tris-DCl buffer, under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired chemical purity and isotopic enrichment .
化学反応の分析
Types of Reactions: TRYPTAMINE-beta,beta-D2 HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various indole derivatives, amine derivatives, and halogenated tryptamines, which have significant applications in medicinal chemistry and pharmacology .
科学的研究の応用
TRYPTAMINE-beta,beta-D2 HCL has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in studies of neurotransmitter functions and metabolic pathways involving tryptamine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in quality control processes
作用機序
The mechanism of action of TRYPTAMINE-beta,beta-D2 HCL is similar to that of other tryptamine derivatives. It primarily acts as an agonist of the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception, mood, and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and phosphoinositide .
類似化合物との比較
- N,N-Dimethyltryptamine (DMT)
- 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
- Psilocybin
- Lysergic Acid Diethylamide (LSD)
Comparison: TRYPTAMINE-beta,beta-D2 HCL is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. Unlike other tryptamine derivatives, its deuterated form allows for more precise analytical studies and better understanding of metabolic pathways. Additionally, while compounds like DMT and psilocybin are known for their potent psychoactive effects, this compound is primarily used as a research tool rather than a recreational substance .
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
2,2-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2; |
InChIキー |
KDFBGNBTTMPNIG-QPMNBSDMSA-N |
異性体SMILES |
[2H]C([2H])(CN)C1=CNC2=CC=CC=C21.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



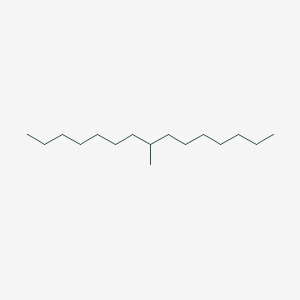
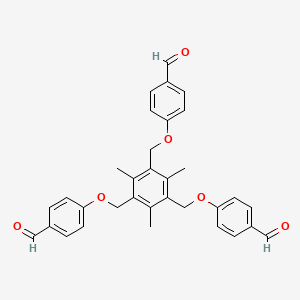

![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
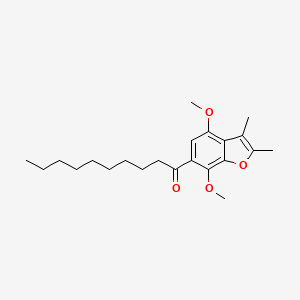
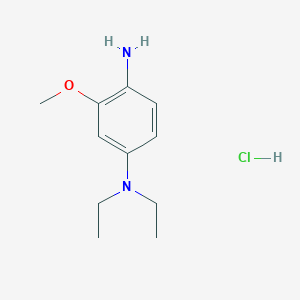
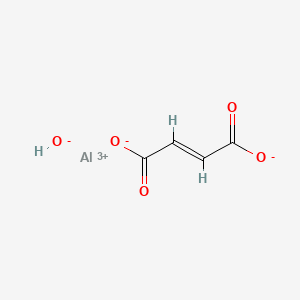

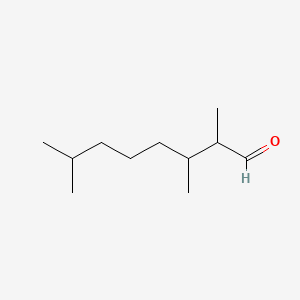
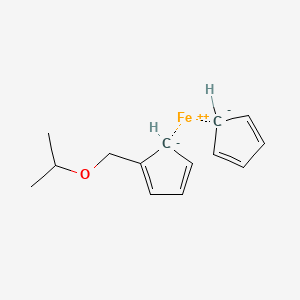
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
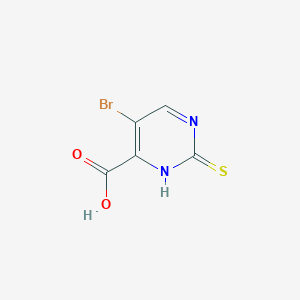
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
